4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine
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Overview
Description
4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyridine and Thiomorpholine Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development.
Biological Studies: It could be used as a probe to study biological pathways and mechanisms.
Industrial Applications: Its unique chemical properties might make it useful in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-((4-Phenylpiperazin-1-yl)methyl)-1,2,4-oxadiazole: Lacks the pyridine and thiomorpholine groups.
3-(6-Thiomorpholinopyridin-3-yl)-1,2,4-oxadiazole: Lacks the phenylpiperazine group.
Uniqueness
The combination of the phenylpiperazine, thiomorpholine, and pyridine groups in the oxadiazole framework makes this compound unique. This structural diversity can lead to unique biological activities and chemical properties not seen in simpler analogs.
Properties
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6OS/c1-2-4-19(5-3-1)27-10-8-26(9-11-27)17-21-24-22(25-29-21)18-6-7-20(23-16-18)28-12-14-30-15-13-28/h1-7,16H,8-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPYNMAJMMYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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